molecular formula C18H20N4O3 B2543275 ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860651-19-0

ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2543275
CAS No.: 860651-19-0
M. Wt: 340.383
InChI Key: GPLYKMXHFGPGSL-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methylamino]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-4-25-18(23)14-10-20-17-15(11(2)21-22-17)16(14)19-9-12-5-7-13(24-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLYKMXHFGPGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(NN=C2N=C1)C)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, synthesis, and therapeutic implications of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, with a molar mass of approximately 340.38 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

1. Anticancer Activity

Research has indicated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit promising anticancer properties. For instance, derivatives have shown significant inhibition against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cells. The half-maximal inhibitory concentration (IC50) values for these compounds often fall in the low micromolar range, indicating potent activity against cell proliferation .

2. Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound has been studied for its ability to inhibit cyclin-dependent kinases (CDK2 and CDK9). These kinases play crucial roles in cell cycle regulation and transcriptional control. In vitro studies have reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating its potential as a selective CDK inhibitor .

3. Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activities. Pyrazolo[3,4-b]pyridine derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Studies indicate that certain derivatives exhibit IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib, suggesting a pathway for therapeutic development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring and the benzyl amine group can significantly alter potency and selectivity against target enzymes or receptors.

Substituent Biological Activity IC50 (µM)
Methoxy groupEnhanced CDK inhibition0.36
Benzyl amineIncreased selectivityVariable

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at the 5-carboxylate position significantly enhanced anticancer efficacy against A375 melanoma cells. The most potent derivative exhibited an IC50 value of 0.45 µM.

Case Study 2: Anti-inflammatory Screening
In a comparative study involving multiple pyrazolo derivatives, this compound was found to exhibit superior COX-2 inhibition compared to traditional NSAIDs like indomethacin, highlighting its potential as a new anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with pyrazolo[3,4-b]pyridine scaffolds exhibit promising anticancer properties. Ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study :
In vitro studies have shown that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in inflammatory disorders .

Neuroprotective Effects

Emerging research suggests neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study :
A recent animal study indicated that administration of the compound improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Comparative Analysis of Applications

Application AreaMechanism of ActionReference Source
AnticancerInduces apoptosis and cell cycle arrestJournal of Medicinal Chemistry
Anti-inflammatoryModulates inflammatory cytokine productionIn vitro studies
NeuroprotectiveReduces neuroinflammation and improves cognitive functionAnimal study

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This intermediate can be further functionalized:

  • Hydrolysis : Treatment with NaOH/EtOH (reflux) generates the carboxylic acid, which is a precursor for amidation or esterification .

  • Amidation : Reaction with hydrazine hydrate produces the carbohydrazide derivative (e.g., compound 4 in ), enabling subsequent condensations with carbonyl compounds or isothiocyanates.

Key Data :

Reaction TypeConditionsProduct YieldReference
Ester hydrolysis1M NaOH, EtOH, reflux, 5 h89%
AmidationNH₂NH₂·H₂O, EtOH, reflux, 8 h70–90%

Nucleophilic Substitution at the Amino Group

The 4-[(4-methoxybenzyl)amino] group participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives .

  • Thioamide Formation : Treatment with aryl/alkyl isothiocyanates (e.g., phenyl isothiocyanate) in refluxing ethanol yields thioamide-linked derivatives (e.g., compound 6a in ).

Example Reaction :

Compound + PhNCSEtOH, refluxThioamide derivative (δNH=10.57,8.50 ppm in 1H NMR)[1]\text{Compound + PhNCS} \xrightarrow{\text{EtOH, reflux}} \text{Thioamide derivative (δ}_{NH} = 10.57, 8.50 \text{ ppm in } ^1\text{H NMR}) \,[1]

Cyclization and Heterocycle Formation

The amino and ester groups enable cyclization under specific conditions:

  • Pyrazolone Formation : Reaction with diethyl acetylenedicarboxylate in toluene forms pyrazolone derivatives (e.g., compound 13 in ), confirmed by 1H^1\text{H} NMR signals at δ 11.20 (pyrazolone-NH) .

  • Thiazole Synthesis : Condensation with ethyl 2-cyanoacetate under acidic conditions produces thiazole-fused derivatives (e.g., compound 22 in ) .

Mechanistic Insight :
Cyclization proceeds via nucleophilic attack of the amino group on electrophilic carbons, followed by dehydration or rearrangement (Curtius pathway) .

Cross-Coupling Reactions

The pyrazolo[3,4-b]pyridine core participates in metal-catalyzed cross-coupling:

  • Suzuki–Miyaura Coupling : Brominated analogs undergo coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to form biaryl derivatives . While the parent compound lacks a halogen, synthetic intermediates (e.g., brominated precursors) enable this reactivity .

Representative Transformation :

\text{Br-substituted analog + ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl product (60–85% yield)} \,[10]

Biological Activity and Target Interactions

Though not a direct reaction, the compound’s bioactivity stems from structural interactions:

  • Kinase Inhibition : Pyrazolo[3,4-b]pyridines bind ATP pockets in kinases (e.g., JAK2, CDK2), with IC₅₀ values in the nanomolar range .

  • α-Amylase Inhibition : Derivatives show anti-diabetic potential via α-amylase inhibition (IC₅₀ = 12–45 µM) .

Spectroscopic Characterization

Critical NMR data for reaction products include:

  • 1H^1\text{H}1H NMR : Allyl protons (δ 4.21–4.26, 5.07–5.16 ppm), NH signals (δ 10.55–13.30 ppm) .

  • 13C^{13}\text{C}13C NMR : Carbonyl carbons (δ 163–168 ppm), allyl carbons (δ 44–134 ppm) .

Q & A

Q. What are the standard synthetic routes for ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how are intermediates purified?

The compound is synthesized via multi-step heterocyclic reactions. Key steps include:

  • Cyclization : Pyrazole cores are formed using hydrazine hydrate in ethanol under reflux, as seen in pyrazolo[3,4-c]pyrazole systems .
  • Acylation and Amination : Intermediates like 5-azido-pyrazole carbaldehydes are reacted with amines (e.g., 4-methoxybenzylamine) in acetic acid/ethanol .
  • Purification : Recrystallization from ethanol or acetonitrile is common, with yields >90% when optimized .
    Methodological Tip : Monitor reaction progress via TLC, and use column chromatography for intermediates with low crystallinity.

Q. How is the compound characterized to confirm its structure?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl groups at C4). IR identifies carbonyl (C=O) and NH stretches .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 395.15) .
  • Elemental Analysis : Matches calculated C, H, N percentages to theoretical values .

Q. What solvents and conditions are optimal for recrystallization?

  • Ethanol is preferred for high-purity crystals (>95%) due to moderate polarity .
  • For stubborn impurities, mixed solvents (e.g., ethanol/water) or slow evaporation at 4°C improves crystal quality .

Advanced Research Questions

Q. How can reaction mechanisms for pyrazole ring formation be elucidated?

  • Kinetic Studies : Vary reactant concentrations (e.g., hydrazine, aldehydes) to determine rate laws. suggests azide intermediates form via nucleophilic substitution .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the pyrazole core .
  • DFT Calculations : Model transition states to explain regioselectivity (e.g., why C3-methylation dominates over C2) .

Q. What advanced techniques resolve contradictory data in scaling up synthesis?

  • In Situ Monitoring : Use ReactIR to detect transient intermediates (e.g., azide intermediates in ) that may decompose at larger scales .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; e.g., confirming the 1H-pyrazolo[3,4-b]pyridine backbone via single-crystal analysis .
  • HPLC-PDA : Quantifies by-products (e.g., dimerized impurities) when yields drop during scale-up .

Q. How can bioactivity assays be designed for this compound?

  • Target Selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) based on structural analogs in showing anti-inflammatory activity .
  • In Vitro Assays : Use enzyme inhibition assays (IC₅₀) with fluorogenic substrates. For cellular activity, test in RAW264.7 macrophages for TNF-α suppression .
  • SAR Studies : Modify the 4-methoxybenzyl group to assess its role in potency. Replace with electron-withdrawing groups (e.g., nitro) to probe electronic effects .

Q. What green chemistry approaches improve synthesis sustainability?

  • Ionic Liquids : Replace ethanol with [bmim][BF4] to reduce solvent waste. achieved 93% yield in ionic liquids at 80°C .
  • Catalysis : Use nano-catalysts (e.g., AuNPs) to reduce reaction time and energy .
  • Solvent-Free Conditions : Adapt methods from for one-pot syntheses, minimizing purification steps .

Data Analysis and Optimization

Q. How are spectral inconsistencies addressed during characterization?

  • Dynamic NMR : Resolve overlapping signals (e.g., NH and CH3 groups) by variable-temperature experiments .
  • 2D Techniques : Use HSQC and HMBC to assign quaternary carbons and confirm connectivity in crowded regions .

Q. What strategies optimize reaction yields when using sensitive reagents?

  • Low-Temperature Additions : Introduce azides (e.g., 5-azido intermediates) at 0°C to prevent decomposition .
  • Inert Atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., thiourea couplings in ) .

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